molecular formula C18H17N3O4S B2699245 (Z)-2-(2-((2-methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)ethanol CAS No. 905763-84-0

(Z)-2-(2-((2-methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)ethanol

Cat. No. B2699245
CAS RN: 905763-84-0
M. Wt: 371.41
InChI Key: RYCYBAMNXPOFGP-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(2-((2-methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)ethanol is a chemical compound that belongs to the thiazole family. This compound has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Ethanol Reforming for Hydrogen Production

Hydrogen Production via Bio-Ethanol Reforming : Research highlights the promising method of hydrogen production from renewable resources through bio-ethanol reforming. Catalysts such as Rh and Ni play crucial roles in this process, with supports like MgO, ZnO, CeO2, and La2O3 enhancing catalyst activity and stability. This area is significant for future fuel cell applications, indicating a path towards sustainable energy solutions (Ni, Leung, & Leung, 2007).

Alcoholic Beverages and Carcinogenic Compounds

Carcinogenic Compounds in Alcoholic Beverages : While focusing on ethanol and its effects, research has classified ethanol in alcoholic beverages as carcinogenic, indicating the importance of understanding its broader impacts beyond consumption. This work underscores the necessity of investigating compounds within beverages for their carcinogenic potential, informing safety and health assessments (Pflaum et al., 2016).

Alcohol Electro-Oxidation in Fuel Cells

Chemically Synthesized Zeolite Modified Electrode for DAFCs : Direct Alcohol Fuel Cells (DAFCs) represent a clean energy source where ethanol and methanol electro-oxidation occurs. Research into Zeolite Modified Electrodes (ZMEs) explores improvements in catalyst performance, offering insights into tackling the global energy crisis with innovative energy solutions (Daas & Ghosh, 2016).

Lignin Acidolysis and Chemical Reactions

Mechanism of β-O-4 Bond Cleavage in Lignin Model Compounds : Studies on the acidolysis of lignin model compounds provide insights into the chemical processes involved in breaking down complex organic molecules, relevant for understanding the degradation and utilization of lignin in biofuel production and other applications (Yokoyama, 2015).

properties

IUPAC Name

2-[2-(2-methoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-25-17-5-3-2-4-15(17)19-18-20(10-11-22)16(12-26-18)13-6-8-14(9-7-13)21(23)24/h2-9,12,22H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCYBAMNXPOFGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(2-((2-methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)ethanol

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